Methyl 4-(2-chloro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-5-carbonyl)benzoate
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Overview
Description
Methyl 4-(2-chloro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-5-carbonyl)benzoate is a complex organic compound that features a unique structure combining a benzoate ester with a chlorinated tetrahydrothieno pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-chloro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-5-carbonyl)benzoate typically involves multiple steps. One common method includes the initial formation of the tetrahydrothieno pyridine core, followed by chlorination and subsequent esterification with benzoic acid derivatives. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality and scalability of the compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-chloro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-5-carbonyl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The chlorinated moiety allows for nucleophilic substitution reactions, where the chlorine atom can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds with different properties.
Scientific Research Applications
Methyl 4-(2-chloro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-5-carbonyl)benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Medicine: Research into its potential therapeutic applications includes its use as a precursor for drug development and as a probe for studying disease mechanisms.
Industry: The compound is utilized in the development of new materials and as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism by which Methyl 4-(2-chloro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-5-carbonyl)benzoate exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering their activity, and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Ticlopidine: A thieno pyridine derivative used as an antiplatelet drug.
Clopidogrel: Another thieno pyridine derivative with similar antiplatelet properties.
Prasugrel: A more potent thieno pyridine derivative used in the prevention of thrombotic cardiovascular events.
Uniqueness
Methyl 4-(2-chloro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-5-carbonyl)benzoate is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to participate in a variety of chemical reactions and makes it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
methyl 4-(2-chloro-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO3S/c1-21-16(20)11-4-2-10(3-5-11)15(19)18-7-6-13-12(9-18)8-14(17)22-13/h2-5,8H,6-7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNBIOUNAOMBSHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)N2CCC3=C(C2)C=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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